molecular formula C23H27FN2O6S B2617476 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one CAS No. 923131-43-5

1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one

Cat. No.: B2617476
CAS No.: 923131-43-5
M. Wt: 478.54
InChI Key: FYRHSTUXTIRHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane sulfonyl derivatives, characterized by a spirocyclic core fused with a sulfonyl-substituted aromatic ring and a ketone-linked phenoxy moiety. Key structural features include:

  • 4-Fluoro-3-methylbenzenesulfonyl group: The electron-withdrawing sulfonyl and fluorine substituents may improve metabolic stability and influence receptor interactions .
  • 2-(2-Methoxyphenoxy)ethan-1-one: The methoxy-phenoxy ketone moiety contributes to hydrogen-bonding capacity and lipophilicity, balancing solubility and membrane permeability .

Physicochemical properties inferred from similar compounds (e.g., logP ≈ 2.6–3.0, polar surface area ~55–65 Ų) suggest moderate lipophilicity and permeability .

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O6S/c1-17-15-18(7-8-19(17)24)33(28,29)26-13-14-32-23(26)9-11-25(12-10-23)22(27)16-31-21-6-4-3-5-20(21)30-2/h3-8,15H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHSTUXTIRHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=CC=C4OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain biological targets. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1) based on structural motifs, substituent effects, and available data.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Polar Surface Area (Ų)
Target Compound ~C₂₃H₂₆FNO₆S ~470 4-Fluoro-3-methylbenzenesulfonyl; 2-methoxyphenoxy-ethanone ~2.8 ~62
G499-0289 () C₁₉H₂₇FN₂O₄S 398.5 4-Fluoro-3-methylbenzenesulfonyl; 2,2-dimethylpropan-1-one 2.63 55.8
G499-0149 () C₂₄H₂₇ClN₂O₅S ~491 4-Chlorobenzenesulfonyl; 4-ethoxyphenyl-ethanone ~3.1 ~58
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () C₁₇H₂₄N₂O₆S₂ 424.5 4-Methoxybenzenesulfonyl; methylsulfonyl ~1.9 ~85
1-Oxa-3,8-diazaspiro[4.5]decan-2-one () C₃₁H₃₂F₂N₂O₂ 502.6 Bis(4-fluorophenyl)butyl; phenylmethyl ~5.2 ~45

Substituent Effects on Physicochemical Properties

  • Sulfonyl Aromatic Groups :

    • The 4-fluoro-3-methylbenzenesulfonyl group in the target compound and G499-0289 provides moderate electron-withdrawing effects, enhancing metabolic stability compared to the 4-chlorobenzenesulfonyl group in G499-0149, which may increase lipophilicity (logP ~3.1 vs. ~2.8) .
    • The methylsulfonyl group in ’s compound significantly elevates polarity (polar surface area ~85 Ų), reducing membrane permeability compared to the target compound .
  • G499-0289’s 2,2-dimethylpropan-1-one), improving aqueous solubility while maintaining logP ~2.8 . The 4-ethoxyphenyl group in G499-0149 increases lipophilicity but may reduce metabolic stability due to the larger ethoxy moiety .

Pharmacological Implications

  • The spirocyclic core in all analogs imposes conformational constraints, likely enhancing selectivity for biological targets such as enzymes or GPCRs .
  • Fluorine and chlorine substituents may improve bioavailability; however, fluorine’s smaller size and higher electronegativity (in the target compound) could optimize binding interactions compared to chlorine in G499-0149 .

Biological Activity

The compound 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one is a complex organic molecule characterized by its unique spirocyclic structure and the presence of various functional groups that enhance its biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Features

The compound's structure includes:

  • Spirocyclic Core : Contributes to its rigidity and potential selectivity for biological targets.
  • Sulfonyl Group : Enhances solubility and reactivity, allowing for interactions with various enzymes.
  • Fluorinated Aromatic Ring : Increases lipophilicity, potentially enhancing membrane permeability and binding affinity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC22H24F2N2O5S
Molecular Weight466.5 g/mol
CAS Number923251-10-9
Unique Structural AspectsSpirocyclic structure with sulfonyl and fluoro groups

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Key mechanisms include:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit lysosomal phospholipase A2, an enzyme associated with phospholipidosis and drug-induced toxicity.
  • Receptor Modulation : The compound may act as an inverse agonist for nuclear receptors like RORγ (Retinoic acid receptor-related orphan receptor gamma), which is involved in inflammatory responses .

Table 2: Potential Targets and Effects

TargetEffect
Lysosomal Phospholipase A2Inhibition leading to reduced phospholipidosis
RORγInverse agonism reducing IL-17 production

Biological Activity

Research indicates that the compound exhibits several notable biological activities:

Antiinflammatory Properties

The modulation of RORγ suggests potential applications in treating inflammatory diseases such as psoriasis and rheumatoid arthritis. The selective inhibition of IL-17 production could lead to reduced inflammation in these conditions .

Anticancer Activity

Due to its structural features, the compound may also display anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The fluorinated aromatic component can enhance interactions with cancer cell membranes, potentially increasing efficacy against various cancer types.

Study 1: Inhibition of Lysosomal Phospholipase A2

A study demonstrated that compounds structurally similar to this compound significantly inhibited lysosomal phospholipase A2 activity in vitro, suggesting a mechanism for reducing drug-induced toxicity associated with certain pharmaceuticals.

Study 2: RORγ Modulation

In preclinical models, the compound showed a favorable profile as a selective RORγ inverse agonist, exhibiting over 200-fold selectivity against other nuclear receptors. This selectivity indicates a promising therapeutic window for inflammatory diseases without significant off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.